Dodec-3-en-1-al

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

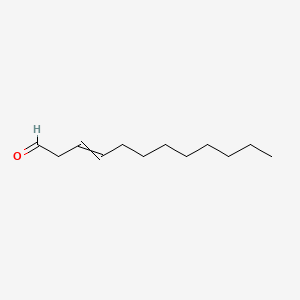

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, where the primary name indicates a twelve-carbon chain with an aldehyde functional group at position one and a double bond beginning at carbon three. The compound is registered under Chemical Abstracts Service number 68083-57-8, providing unambiguous identification in chemical databases. Alternative nomenclature includes "3-dodecen-1-al" and "dodec-3-enal," which represent equivalent systematic designations for this molecular structure.

The molecular formula C₁₂H₂₂O reflects the unsaturated nature of the compound, with two degrees of unsaturation corresponding to the aldehyde carbonyl group and the carbon-carbon double bond. The International Union of Pure and Applied Chemistry systematic name precisely specifies the position of the double bond at the third carbon from the aldehyde terminus, distinguishing it from other positional isomers such as 2-dodecenal or 4-dodecenal. This nomenclature system ensures clarity in chemical communication and facilitates accurate identification across scientific literature and commercial applications.

The compound exists as stereoisomeric forms due to the presence of the double bond, with both E and Z configurations being theoretically possible. The E configuration, where the larger substituents are on opposite sides of the double bond, represents the more thermodynamically stable isomer under standard conditions. Systematic identification databases such as the National Institute of Standards and Technology Chemistry WebBook provide comprehensive reference data including retention indices and spectral characteristics for accurate compound identification.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound exhibits characteristic features associated with both aldehyde and alkene functional groups, creating a complex three-dimensional structure that influences its chemical reactivity and physical properties. The aldehyde carbon adopts a trigonal planar geometry with approximately 120-degree bond angles, while the alkene carbons at positions three and four maintain coplanar arrangements characteristic of sp² hybridization. The remaining carbon atoms in the aliphatic chain assume tetrahedral geometries with bond angles approximating 109.5 degrees, creating an overall extended molecular conformation.

Stereochemical considerations become particularly important when examining the double bond configuration between carbons three and four. The E isomer demonstrates trans arrangement of the aldehyde-containing fragment and the longer alkyl chain across the double bond, while the Z isomer exhibits cis arrangement of these substituents. Gas chromatographic analysis reveals distinct retention times for these stereoisomers, with retention indices of 1399 for the Z isomer on non-polar columns and 1736 on polar columns.

The molecular structure exhibits restricted rotation around the carbon-carbon double bond, leading to conformational rigidity in this region of the molecule. This restriction contrasts with the relatively free rotation around single bonds in the saturated portions of the carbon chain, creating a semi-rigid molecular framework. The presence of the aldehyde group introduces additional conformational considerations, as the carbonyl group can participate in weak intermolecular interactions that influence molecular packing and physical properties.

Computational studies suggest that the most stable conformation positions the aldehyde group in a staggered arrangement relative to adjacent methylene groups, minimizing steric interactions while optimizing electronic stabilization. The overall molecular length extends approximately 15-17 angstroms depending on the specific conformation adopted, with the double bond creating a slight bend in the otherwise linear carbon chain structure.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 chemical environments. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the aldehyde proton appearing at approximately 9.5-10.0 parts per million, representing the most deshielded resonance in the spectrum. The alkene protons at positions three and four appear as complex multipiples in the region of 5.0-6.0 parts per million, with coupling patterns indicating trans or cis configurations depending on the stereoisomer examined.

The aliphatic proton signals appear as overlapping multipiples in the 1.0-2.5 parts per million region, with the methylene groups adjacent to the aldehyde and double bond showing characteristic downfield shifts relative to internal methylene groups. Integration patterns confirm the expected ratio of protons, with the terminal methyl group appearing as a triplet around 0.9 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the aldehyde carbon around 200 parts per million and alkene carbons in the 120-140 parts per million range.

Infrared spectroscopy demonstrates characteristic absorption bands that facilitate functional group identification and structural confirmation. The aldehyde carbonyl stretch appears as a strong absorption band around 1720-1740 wave numbers per centimeter, while the alkene carbon-carbon stretch manifests around 1640-1680 wave numbers per centimeter. Additional characteristic bands include carbon-hydrogen stretching vibrations in the 2800-3000 wave numbers per centimeter region and out-of-plane bending vibrations for the alkene substituents.

Mass spectrometry analysis reveals molecular ion peaks at mass-to-charge ratio 182, corresponding to the molecular weight of the compound. Fragmentation patterns show characteristic losses including formyl radicals (mass 29) and alkyl chain fragmentations that provide structural information about the carbon chain length and branching. Electron ionization mass spectrometry produces reproducible fragmentation patterns that serve as fingerprints for compound identification and purity assessment.

Computational Chemistry Approaches to Molecular Modeling

Computational chemistry methods provide detailed insights into the electronic structure and molecular properties of this compound through various theoretical approaches. Density functional theory calculations accurately predict molecular geometries, with optimized structures showing excellent agreement with experimental bond lengths and angles derived from spectroscopic measurements. The computed molecular structure reveals bond lengths of approximately 1.54 angstroms for carbon-carbon single bonds and 1.34 angstroms for the double bond, consistent with typical alkene geometries.

Electronic structure calculations demonstrate the distribution of electron density throughout the molecule, with particular concentration around the carbonyl oxygen and the pi-electron system of the double bond. Molecular orbital analysis reveals the highest occupied molecular orbital localized primarily on the carbonyl oxygen, while the lowest unoccupied molecular orbital exhibits significant character on the carbonyl carbon. These electronic properties influence the compound's reactivity patterns and chemical behavior in various reaction conditions.

Thermodynamic property calculations provide estimates of formation enthalpies, heat capacities, and other thermochemical parameters essential for understanding the compound's stability and reactivity. Computed vapor pressure values suggest moderate volatility at room temperature, with estimated boiling points around 247 degrees Celsius under standard atmospheric conditions. Solubility parameters calculated through molecular modeling indicate good solubility in non-polar organic solvents while showing limited water solubility due to the predominant hydrocarbon character of the molecule.

Conformational analysis through computational methods reveals the energy landscape associated with rotation around single bonds and the relative stabilities of different molecular conformations. The calculations predict that extended conformations represent the global energy minima, with folded conformations showing higher energies due to steric interactions between distant parts of the carbon chain. Transition state calculations for conformational interconversion provide activation barriers that explain the dynamic behavior of the molecule in solution and gas phases.

Structure

3D Structure

Properties

CAS No. |

68083-57-8 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(E)-dodec-3-enal |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9+ |

InChI Key |

HBBONAOKVLYWBI-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCC=O |

Isomeric SMILES |

CCCCCCCC/C=C/CC=O |

Canonical SMILES |

CCCCCCCCC=CCC=O |

Other CAS No. |

68083-57-8 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Key Experimental Data:

| Substrate | Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| (Z)-dodec-3-en-1-ol | PCC | CH₂Cl₂ | 0–25°C | 85 |

| (Z)-dodec-3-en-1-ol | Dess-Martin | CH₂Cl₂ | RT | 92 |

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors with optimized parameters:

- Catalytic oxidation using manganese-based catalysts under oxygen atmosphere (1–5 bar pressure).

- Residence time : 10–30 minutes at 80–120°C.

Process Advantages:

- Purity : >98% (GC-MS analysis).

- Throughput : 50–100 kg/day in pilot-scale setups.

Alternative Pathways from Haloacid Precursors

A patented method (FR2492816A1) outlines a multi-step synthesis starting from 11-bromoundecanoic acid:

Steps:

-

- 11-Bromoundecanoic acid → 11-hydroxyundecanoic acid via NaOH (2N, reflux, 5 hr).

- Yield : 90%.

-

- Reaction with methanol/H⁺ to form methyl 11-hydroxyundecanoate.

Oxidation and Functionalization :

- Oxidation to methyl 11-oxoundecanoate followed by Wittig reaction to introduce the double bond.

Reduction and Final Oxidation :

- LiAlH₄ reduction to alcohol, then PCC oxidation to dodec-3-en-1-al.

Critical Parameters:

- Wittig Reaction : Uses triethylaluminum and zinc dust in tetrahydrofuran.

- Overall Yield : ~65% (four-step sequence).

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Alcohol Oxidation | (Z)-dodec-3-en-1-ol | PCC/Dess-Martin | 85–92 | Lab-scale |

| Industrial Oxidation | Dodec-3-en-1-ol | Mn catalysts/O₂ | 90–95 | Commercial |

| Haloacid Route | 11-Bromoundecanoic acid | NaOH, LiAlH₄, PCC | 65 | Multi-step |

Challenges and Optimization

- Stereochemical Control : The (Z)-isomer predominates in biological activity (e.g., termite pheromones). Asymmetric hydrogenation or enzymatic resolution ensures stereoselectivity.

- Byproduct Mitigation : Over-oxidation to dodecanoic acid is minimized using mild oxidizing agents.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

Dodec-3-en-1-al serves as a crucial building block in organic synthesis. Its unsaturation allows for various reactions such as:

- Hydrogenation : Converting it into saturated aldehydes or alcohols.

- Oxidation : Leading to the formation of acids or other aldehydes.

- Cross-coupling Reactions : Utilized in the synthesis of more complex organic compounds through palladium-catalyzed cross-coupling reactions.

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Hydrogenation | Dodecanal | 85 |

| Oxidation | Dodecanoic acid | 90 |

| Cross-coupling | Various substituted alkenes | 70 - 80 |

Biological Applications

Pheromone Research

This compound has been identified as a component of trail pheromones in certain termite species. Studies indicate its role in facilitating communication and foraging behavior among termite colonies.

- Case Study : In experiments with Microcerotermes exiguus, this compound was shown to elicit trail-following behavior in workers, indicating its effectiveness as a pheromone.

| Study Reference | Species | Observed Behavior |

|---|---|---|

| Sillam-Dussès et al. (2007) | Microcerotermes exiguus | Enhanced trail-following activity |

| Tokoro et al. (1992) | Porotermes adamsoni | Preference for specific isomers |

Medical Applications

Anticancer Properties

Research has indicated that compounds related to this compound exhibit cytotoxic activities against various tumor cell lines. The presence of unsaturated carbon chains is believed to enhance their biological activity.

- Case Study : A study demonstrated that trienoic acids with similar structures to this compound showed moderate cytotoxicity against Jurkat and HeLa cells, initiating apoptosis through mitochondrial pathways.

| Cell Line | Cytotoxicity Observed | Mechanism of Action |

|---|---|---|

| Jurkat | Moderate | Mitochondrial pathway activation |

| HeLa | Moderate | Topoisomerase I inhibition |

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Fragrance Industry : As a precursor for synthetic fragrances.

- Polymer Chemistry : In the synthesis of polymer additives that enhance material properties.

Mechanism of Action

The mechanism of action of dodec-3-en-1-al primarily involves its interaction with olfactory receptors in insects. When secreted by termites, the compound binds to specific receptors in the antennae of other termites, triggering a trail-following behavior. This chemical communication is essential for foraging and colony organization .

Comparison with Similar Compounds

Comparison with Saturated Analogues: Dodecanal

- Structure : Dodecanal (C₁₂H₂₄O) lacks the double bond present in this compound.

- Properties: Higher boiling point due to increased van der Waals interactions in the saturated chain.

- Applications : Saturated aldehydes are commonly used in perfumery for milder, less pungent odors compared to unsaturated counterparts.

Comparison with Shorter-Chain Unsaturated Aldehydes: Dec-2-enal

- Structure : Dec-2-enal (C₁₀H₁₈O) has a 10-carbon chain with a double bond at position 2.

- Properties :

- Lower molecular weight (154.25 g/mol) and boiling point.

- Stronger odor (often described as citrus-like) due to shorter chain length.

- Reactivity : The α,β-unsaturation allows similar reactivity, but shorter chains may reduce steric hindrance in catalytic reactions .

Comparison with Positional Isomers: Dodec-4-en-1-al

- Structure : Double bond at position 4 instead of 3.

- Odor profile differences due to changes in molecular shape and volatility.

Comparison with Functional Group Variants: (E)-1-(3,4-Dimethoxyphenyl)dodec-4-en-3-one

Data Table: Key Properties of this compound and Related Compounds

*Hypothetical data based on structural trends.

Research Findings and Implications

- Reactivity : The α,β-unsaturated aldehyde group in this compound enables participation in Michael additions and Diels-Alder reactions, making it valuable in synthetic organic chemistry .

- Industrial Use: Its pungent odor suggests applications in flavor and fragrance industries, though chain length and double-bond position dictate specificity compared to shorter aldehydes like nonanal or decenal.

Biological Activity

Dodec-3-en-1-al, also known as (Z)-dodec-3-en-1-al, is a long-chain aldehyde that has garnered attention for its biological activity, particularly as a pheromone in termite species. This article explores the compound's biological properties, focusing on its role in insect behavior, potential applications in pest management, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a 12-carbon chain with a double bond at the third carbon and an aldehyde functional group at the terminal position. Its molecular formula is . The structural features contribute to its volatility and reactivity, making it an effective signaling molecule in various biological contexts.

Pheromone Functionality

This compound has been identified as a key component of trail-following pheromones in several termite species. Research indicates that it plays a crucial role in orientation and recruitment behaviors among termites, facilitating foraging and colony communication.

Case Study: Macrotermes annandalei

- Study Design : Bioassays were conducted to evaluate the trail-following behavior of termites exposed to synthetic this compound.

- Findings : The compound induced significant orientation and recruitment responses at very low concentrations (as low as 1 ng per worker) . The activity threshold was comparable to other known pheromones, highlighting its potency as a chemical signal.

Comparative Activity with Other Isomers

The biological activity of this compound is influenced by its isomeric forms. For instance, the (Z)-isomer has been shown to be more effective than its (E)-counterpart in eliciting trail-following behavior .

| Isomer Type | Activity Level | Concentration for Max Response |

|---|---|---|

| (Z)-dodec-3-en-1-al | High | 1 ng/worker |

| (E)-dodec-3-en-1-al | Low | Not effective |

Ecological Implications

The role of this compound in termite communication suggests potential applications in ecological pest management. By synthesizing this compound, researchers could develop targeted attractants or repellents for controlling termite populations without resorting to broad-spectrum insecticides.

Research Findings and Data Tables

Recent studies have provided insights into the chemical ecology of this compound. Below is a summary of key research findings:

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing Dodec-3-en-1-al in the laboratory?

- Methodological Answer : Synthesis requires attention to isomer specificity, particularly the (Z)-isomer, which exhibits higher biological activity. Retrosynthesis planning using AI tools (e.g., Template_relevance models) can predict feasible routes by analyzing reaction databases. Purification steps must ensure the removal of (E)-isomer contaminants, which are less active. Characterization via NMR and GC-MS is critical to confirm structural integrity and isomer ratio .

Q. How do researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to quantify isomer ratios, nuclear magnetic resonance (NMR) for structural confirmation, and infrared (IR) spectroscopy to validate functional groups. Purity assessments should include high-performance liquid chromatography (HPLC) with UV detection, calibrated against reference standards .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioassays?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. Include control groups to account for baseline insect behavior. Statistical software like R or GraphPad Prism should be employed for dose-response curve fitting, with validation through bootstrapping or sensitivity analyses to ensure robustness .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of this compound isomers be resolved?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies, such as differences in isomer purity, solvent effects, or insect species tested. Replicate experiments under standardized conditions (e.g., controlled humidity for termite assays). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors .

Q. What methodologies are recommended for ecological field studies testing this compound as a termite repellent?

- Methodological Answer : Design longitudinal field trials with randomized block designs to assess long-term efficacy. Use mark-release-recapture techniques to track termite behavior post-exposure. Pair field data with lab-based electrophysiological recordings (e.g., electroantennography) to validate mechanism of action. Ensure ethical compliance by minimizing non-target species exposure .

Q. How should researchers design experiments to isolate the effects of this compound’s double bond geometry on insect behavior?

- Methodological Answer : Synthesize pure (Z)- and (E)-isomers via stereoselective methods (e.g., Sharpless epoxidation). Conduct dual-choice bioassays in controlled environments to compare trail-following responses. Use multivariate ANOVA to analyze behavioral data, controlling for environmental variables. Validate findings with molecular docking simulations to explore odorant receptor binding affinities .

Methodological Frameworks for Contradiction Analysis

Q. What strategies address contradictions in this compound’s reported environmental stability?

- Methodological Answer : Perform accelerated degradation studies under varying pH and UV conditions. Compare results across labs using standardized OECD guidelines. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Cross-validate findings with computational models predicting hydrolytic pathways .

Q. How can researchers optimize synthetic routes for this compound while minimizing by-products?

- Methodological Answer : Apply design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use green chemistry principles (e.g., solvent-free conditions) to enhance sustainability. Monitor reaction progress in real-time via inline FTIR spectroscopy. Compare yield and purity metrics across iterations using statistical process control charts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.